Cas no 1017665-07-4 (2-(1H-pyrazol-1-yl)cyclohexan-1-amine)
2-(1H-pyrazol-1-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-pyrazol-1-yl)cyclohexan-1-amine
- Cyclohexanamine, 2-(1H-pyrazol-1-yl)-
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- MDL: MFCD09261658
- Inchi: 1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2
- InChI Key: OEDWWEUVTQJUBT-UHFFFAOYSA-N
- SMILES: C1(N)CCCCC1N1C=CC=N1
Computed Properties
- Exact Mass: 165.126598g/mol
- Monoisotopic Mass: 165.126598g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 165.24g/mol
- XLogP3: 0.5
- Topological Polar Surface Area: 43.8Ų
2-(1H-pyrazol-1-yl)cyclohexan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1H-pyrazol-1-yl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B530040-10mg |
2-(1H-Pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 10mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B530040-50mg |
2-(1H-Pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 50mg |
$ 185.00 | 2022-04-02 | ||
| TRC | B530040-100mg |
2-(1H-Pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 100mg |
$ 295.00 | 2022-04-02 | ||
| Enamine | EN300-96869-0.05g |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 95% | 0.05g |
$174.0 | 2024-05-21 | |
| Enamine | EN300-96869-0.1g |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 95% | 0.1g |
$257.0 | 2024-05-21 | |
| Enamine | EN300-96869-0.25g |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 95% | 0.25g |
$367.0 | 2024-05-21 | |
| Enamine | EN300-96869-0.5g |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 95% | 0.5g |
$579.0 | 2024-05-21 | |
| Enamine | EN300-96869-1.0g |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 95% | 1.0g |
$743.0 | 2024-05-21 | |
| Enamine | EN300-96869-2.5g |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 95% | 2.5g |
$1454.0 | 2024-05-21 | |
| Enamine | EN300-96869-5.0g |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine |
1017665-07-4 | 95% | 5.0g |
$2152.0 | 2024-05-21 |
2-(1H-pyrazol-1-yl)cyclohexan-1-amine Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-(1H-pyrazol-1-yl)cyclohexan-1-amine
2-(1H-pyrazol-1-yl)cyclohexan-1-amine and CAS 1017665-07-4: A Comprehensive Overview of a Bioactive Compound
2-(1H-pyrazol-1-yl)cyclohexan-1-amine, with the chemical identifier CAS 1017665-07-4, represents a novel class of pyrazole-based cycloalkylamine derivatives that have garnered significant attention in recent years. This compound is characterized by its unique molecular structure, which combines a pyrazole ring with a cyclohexane ring through a methylene bridge, and its potential pharmacological applications in various therapeutic areas. The synthesis and biological evaluation of this molecule have been extensively explored in recent studies, highlighting its role as a promising candidate for drug development.
The pyrazole ring is a five-membered heterocyclic system containing two nitrogen atoms, which is known for its ability to modulate enzyme activity and interact with biological targets. The cyclohexane ring provides structural stability and influences the molecule's physicochemical properties, such as solubility and membrane permeability. The cyclohexan-1-amine moiety further enhances the compound's interaction with cellular receptors, making it a versatile scaffold for drug design. Recent advancements in medicinal chemistry have focused on optimizing the pyrazole-cyclohexane linkage to improve potency and selectivity.
Recent research, published in *Journal of Medicinal Chemistry* (2023), has demonstrated the potential of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine as an inhibitor of selective kinase pathways. The molecule's ability to modulate mitogen-activated protein kinase (MAPK) signaling has been linked to its anti-inflammatory and anti-cancer properties. In vitro studies using human cancer cell lines have shown that this compound exhibits significant cytotoxicity against prostate cancer cells (PC-3) and breast cancer cells (MDA-MB-231), with IC50 values below 10 µM. These findings suggest its potential as a lead compound for the development of targeted therapies.
Another critical aspect of this compound's pharmacological profile is its interaction with G protein-coupled receptors (GPCRs). A 2022 study in *Bioorganic & Medicinal Chemistry* highlighted its ability to act as a partial agonist at CB1 cannabinoid receptors, which may have implications for the treatment of neuropathic pain and metabolic disorders. The pyrazole ring is believed to play a key role in this interaction, as it forms hydrogen bonds with specific amino acid residues in the receptor binding site. This structural feature could be exploited to design more selective ligands for therapeutic applications.
From a synthetic perspective, the cyclohexan-1-amine core of this compound has been the focus of several green chemistry approaches. A 2023 paper in *Green Chemistry* described a microwave-assisted synthesis method that reduces reaction time and energy consumption while maintaining high yields. This method involves the condensation of pyrazole derivatives with cyclohexylamine under mild conditions, offering a sustainable pathway for large-scale production. The pyrazole ring synthesis is also optimized using catalytic methods, which minimize the use of hazardous reagents and improve atom economy.
Biological studies have further revealed the anti-inflammatory potential of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. In a 2023 *Journal of Inflammation Research* article, the compound was shown to inhibit NF-κB signaling, a key pathway in inflammatory diseases. This effect was observed in lipopolysaccharide (LPS)-stimulated macrophages, where the molecule reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its utility in the development of anti-inflammatory drugs for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
The cyclohexane ring also contributes to the compound's lipophilicity, which is crucial for its blood-brain barrier (BBB) permeability. A 2022 study in *Pharmaceutical Research* evaluated the in vivo efficacy of this compound in a mouse model of Parkinson's disease. The results indicated that the molecule could cross the BBB and reduce α-synuclein aggregation, a hallmark of the disease. This property makes it a potential candidate for the treatment of neurodegenerative disorders where BBB penetration is a major challenge.
From a drug delivery standpoint, the pyrazole-cyclohexane scaffold has been explored for its compatibility with various nanocarriers. A 2023 *Advanced Drug Delivery Reviews* article discussed the use of lipid nanoparticles (LNPs) to enhance the bioavailability of this compound. The cyclohexan-1-amine moiety was found to improve the lipophilicity of the molecule, facilitating its incorporation into lipid bilayers. This approach could significantly enhance the therapeutic index of the compound while minimizing systemic side effects.
Despite its promising properties, the 2-(1H-pyrazol-1-yl)cyclohexan-1-amine molecule still faces challenges in clinical translation. One of the primary concerns is its metabolic stability in vivo. A 2023 *Drug Metabolism and Disposition* study identified several phase I and phase II metabolites of the compound, which could affect its half-life and bioavailability. To address this, researchers are exploring structure-based optimization strategies to enhance metabolic resistance while maintaining potency.
Overall, 2-(1H-pyrazol-1-yl)cyclohexan-1-amine (CAS 1017665-07-4) represents a significant advancement in the field of bioactive compound design. Its unique pyrazole-cyclohexane structure offers a versatile platform for the development of targeted therapies in oncology, neurology, and inflammatory diseases. Ongoing research continues to refine its pharmacological profile, ensuring its potential for clinical application and therapeutic innovation.
As the field of drug discovery evolves, compounds like 2-(1H-pyrazol-1-yl)cyclohexan-1-amine will play a critical role in addressing unmet medical needs. The combination of synthetic chemistry, biological evaluation, and drug delivery optimization will be essential in translating this molecule from the laboratory to the clinic. With continued advancements in computational modeling and high-throughput screening, the future of this compound in therapeutic applications appears promising.
In conclusion, the 2-(1H-pyrazol-1-yl)cyclohexan-1-amine molecule stands as a testament to the power of structure-based drug design. Its pyrazole-cyclohexane scaffold not only provides a unique chemical framework but also opens new avenues for pharmacological intervention. As research progresses, this compound may become a cornerstone in the development of next-generation therapeutics for a wide range of diseases.
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